

An In-depth Technical Guide to 4-(5-Ethylpyridin-2-yl)benzoic acid

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Compound of Interest

Compound Name: 4-(5-Ethylpyridin-2-yl)benzoic acid

Cat. No.: B12485588

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Disclaimer: The specific compound **4-(5-Ethylpyridin-2-yl)benzoic acid** is not widely documented in public chemical databases, and a specific CAS (Chemical Abstracts Service) number is not readily available. The following information is a comprehensive guide based on the properties, synthesis, and biological activities of closely related pyridinyl-benzoic acid derivatives.

Introduction

Pyridinyl-benzoic acids represent a significant class of biaryl compounds that are of considerable interest in medicinal chemistry and materials science. Their rigid structure, arising from the coupling of a pyridine ring and a benzoic acid moiety, serves as a valuable scaffold for the design of novel therapeutic agents and functional materials. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the molecule's solubility and binding affinity to biological targets. The carboxylic acid group on the benzene ring provides a site for further chemical modification and can also participate in crucial interactions with biological receptors.

Derivatives of this scaffold have been explored for a range of biological activities, including as protein kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. This guide provides a technical overview of the synthesis, potential properties, and biological relevance of **4-(5-Ethylpyridin-2-yl)benzoic acid**, based on data from analogous compounds.

Physicochemical Properties

The exact physicochemical properties of **4-(5-Ethylpyridin-2-yl)benzoic acid** are not available. However, based on structurally similar compounds such as 4-(pyridin-2-yl)benzoic acid (CAS: 4385-62-0) and 4-(5-pentylpyridin-2-yl)benzoic acid (CAS: 111647-49-5), the following properties can be anticipated.^[1]

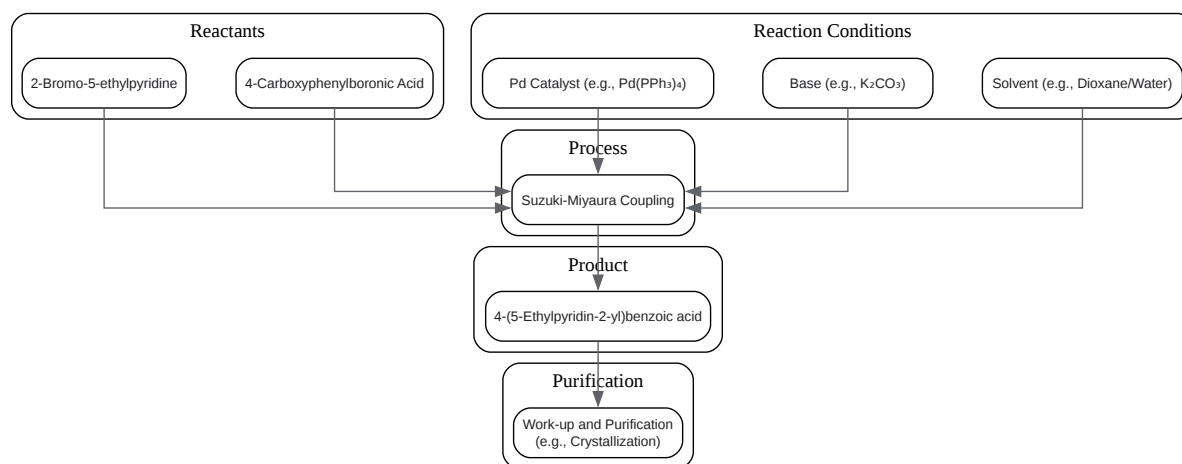
Property	Predicted/Representative Value
Molecular Formula	C ₁₄ H ₁₃ NO ₂
Molecular Weight	227.26 g/mol
Appearance	White to off-white crystalline powder
Melting Point	>250 °C (decomposes)
Solubility	Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.
pKa	~4-5 (for the carboxylic acid)

Synthesis

The most common and versatile method for the synthesis of **4-(5-Ethylpyridin-2-yl)benzoic acid** and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and is widely used for creating biaryl systems.^{[2][3]}

General Synthetic Workflow

The synthesis of **4-(5-Ethylpyridin-2-yl)benzoic acid** via a Suzuki-Miyaura coupling would typically involve the reaction of 2-bromo-5-ethylpyridine with 4-carboxyphenylboronic acid, or alternatively, 4-bromobenzoic acid with 5-ethyl-2-pyridinylboronic acid.



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A representative workflow for the synthesis of **4-(5-Ethylpyridin-2-yl)benzoic acid**.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of a 4-(pyridin-2-yl)benzoic acid derivative. This protocol may require optimization for the specific synthesis of **4-(5-Ethylpyridin-2-yl)benzoic acid**.

- **Reaction Setup:** In a round-bottom flask, combine 2-bromo-5-ethylpyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
- **Solvent Addition:** Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water.

- **Catalyst Addition:** Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) ($\text{Pd(PPh}_3)_4$, 0.05 eq).
- **Reaction Execution:** Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.
- **Purification:** Collect the solid product by filtration, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

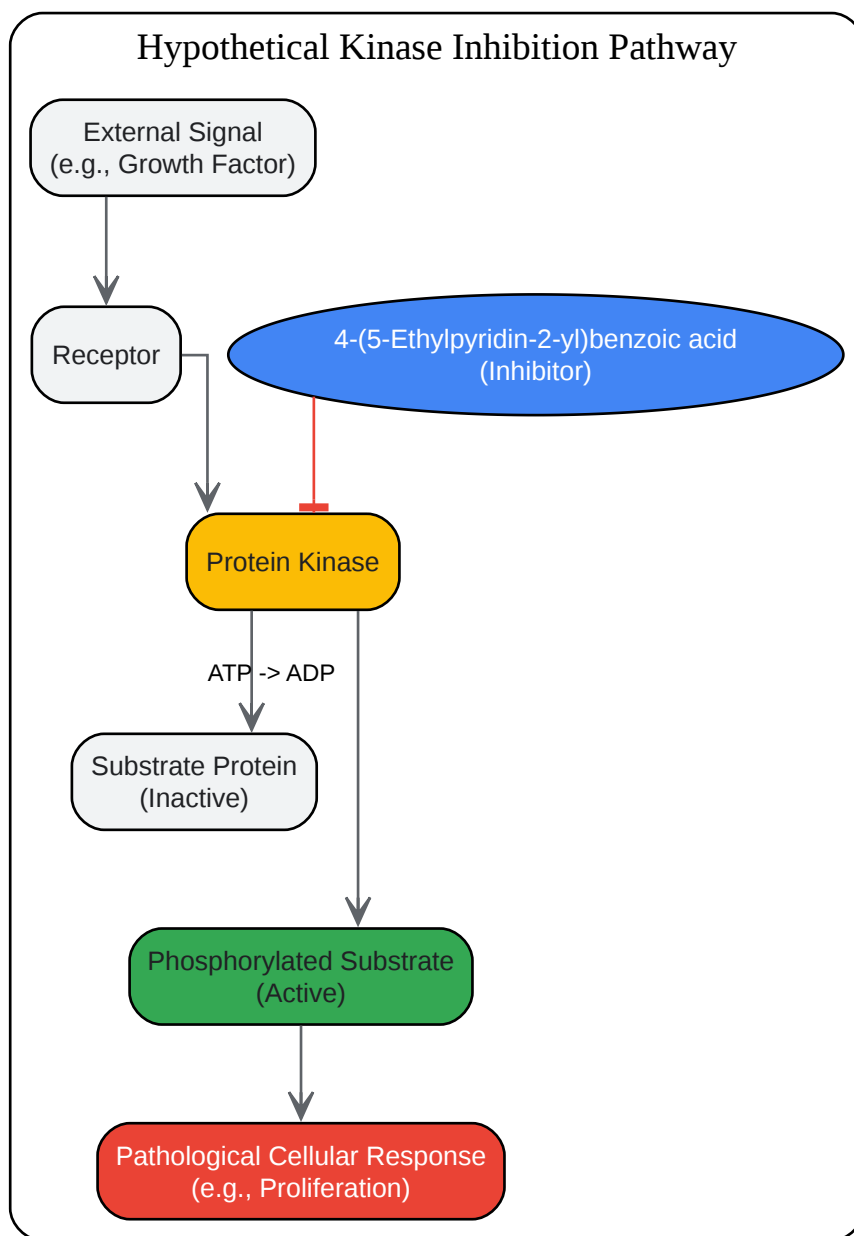
Potential Biological Activity and Applications

While there is no specific biological data for **4-(5-Ethylpyridin-2-yl)benzoic acid**, the broader class of pyridinyl-benzoic acid derivatives has shown a range of biological activities, making them promising candidates for drug discovery.^{[4][5]}

- **Protein Kinase Inhibition:** Many small molecules containing pyridine and benzoic acid motifs have been investigated as inhibitors of protein kinases.^{[6][7][8]} These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. The pyridinyl-benzoic acid scaffold can be designed to fit into the ATP-binding pocket of specific kinases, thereby blocking their activity.
- **Antimicrobial Activity:** Pyridine derivatives are known to possess antibacterial and antifungal properties.^[9] The nitrogen atom in the pyridine ring can interact with microbial enzymes or cell structures, leading to the inhibition of growth.
- **Anti-inflammatory Effects:** Some benzoic acid derivatives have demonstrated anti-inflammatory properties.^[10] They may act by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Hypothetical Signaling Pathway: Protein Kinase Inhibition

The diagram below illustrates a hypothetical signaling pathway where a compound like **4-(5-Ethylpyridin-2-yl)benzoic acid** could act as a protein kinase inhibitor, preventing the phosphorylation of a downstream substrate and thus blocking a pathological signaling cascade.



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Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

4-(5-Ethylpyridin-2-yl)benzoic acid belongs to a class of compounds with significant potential in drug discovery and development. While specific data for this molecule is scarce, the general synthetic accessibility via methods like the Suzuki-Miyaura coupling and the known biological activities of related structures, particularly as protein kinase inhibitors, make it an attractive scaffold for further investigation. Future research into the synthesis and biological evaluation of this and similar compounds could lead to the discovery of novel therapeutic agents.

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